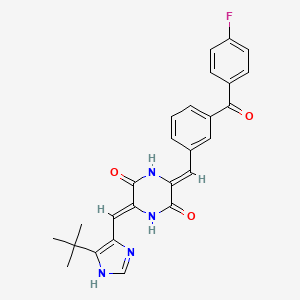
Microtubule inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microtubule inhibitor 3 is a novel compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a heteroaryl amide scaffold, followed by functional group modifications to enhance the compound’s activity and selectivity. Common reagents used in the synthesis include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter the compound’s biological activity and selectivity .
Scientific Research Applications
Microtubule inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in research on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt cell division and induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a lead compound for drug discovery.
Mechanism of Action
Microtubule inhibitor 3 exerts its effects by binding to the colchicine binding site on tubulin, a key protein component of microtubules. This binding disrupts the polymerization and depolymerization dynamics of microtubules, leading to cell cycle arrest and apoptosis. The compound specifically targets rapidly dividing cells, making it an effective anticancer agent .
Comparison with Similar Compounds
Microtubule inhibitor 3 is unique compared to other microtubule inhibitors due to its specific binding site and mechanism of action. Similar compounds include:
Taxanes: Stabilize microtubules and prevent their depolymerization.
Vinca Alkaloids: Bind to a different site on tubulin and inhibit microtubule polymerization.
Epothilones: Similar to taxanes but with a different chemical structure and binding site.
This compound stands out due to its ability to overcome multidrug resistance in cancer cells, making it a promising candidate for further development and clinical use .
Properties
CAS No. |
1236141-96-0 |
|---|---|
Molecular Formula |
C26H23FN4O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3Z,6Z)-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C26H23FN4O3/c1-26(2,3)23-19(28-14-29-23)13-21-25(34)30-20(24(33)31-21)12-15-5-4-6-17(11-15)22(32)16-7-9-18(27)10-8-16/h4-14H,1-3H3,(H,28,29)(H,30,34)(H,31,33)/b20-12-,21-13- |
InChI Key |
PPBYGOIXJTYVGU-FDYZEBBJSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


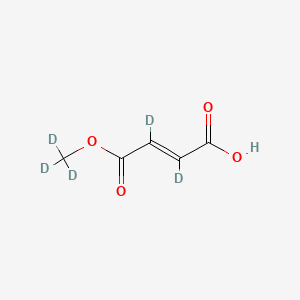
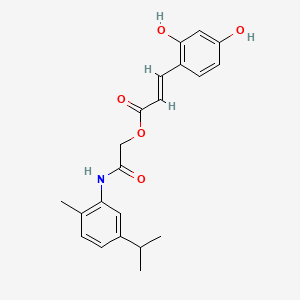
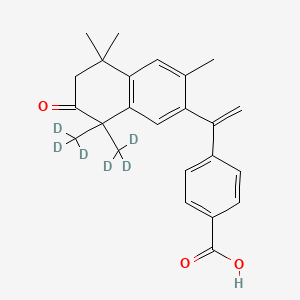
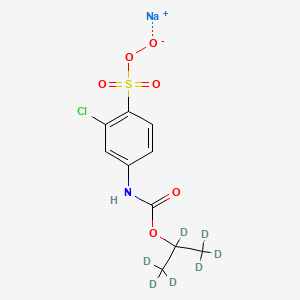
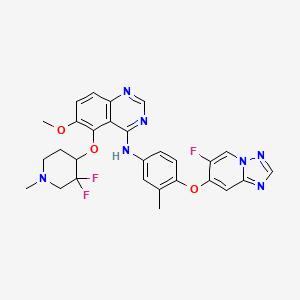
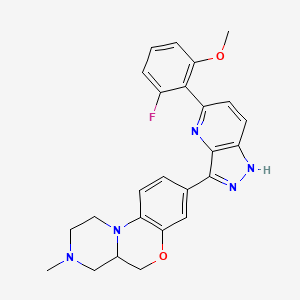
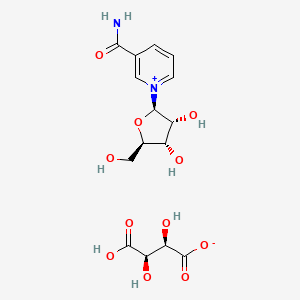
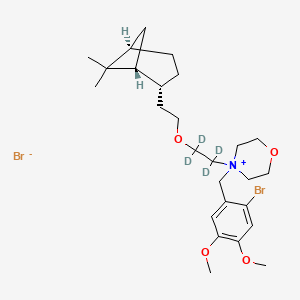
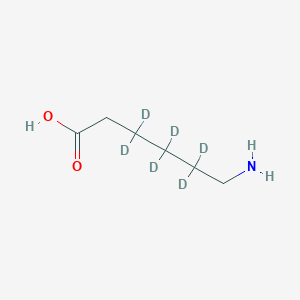
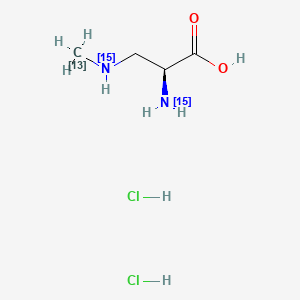
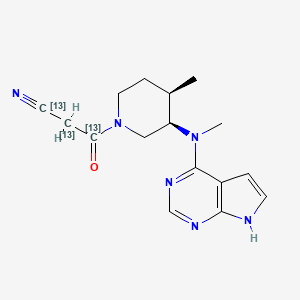
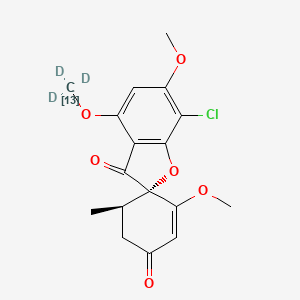
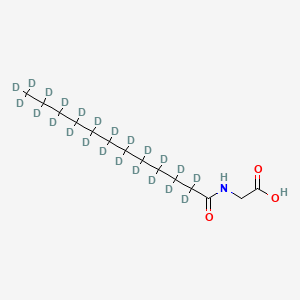
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
